molecular formula C10H15NO3S B14581269 Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 61254-26-0

Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate

Cat. No.: B14581269
CAS No.: 61254-26-0
M. Wt: 229.30 g/mol
InChI Key: OGMHOCOCILRJHA-UHFFFAOYSA-N
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Description

Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate is an organic compound that features a unique combination of functional groups, including an aziridine ring, a methylsulfanyl group, and an ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate typically involves the reaction of aziridine derivatives with appropriate ester precursors. One common method involves the reaction of aziridine with ethyl 3-oxobutanoate in the presence of a base to facilitate the formation of the desired product . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in cancer research due to its ability to form DNA cross-links.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(aziridin-1-yl)(methylsulfanyl)methylidene]-3-oxobutanoate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aziridine ring, in particular, enhances its ability to form covalent bonds with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61254-26-0

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

ethyl 2-[aziridin-1-yl(methylsulfanyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C10H15NO3S/c1-4-14-10(13)8(7(2)12)9(15-3)11-5-6-11/h4-6H2,1-3H3

InChI Key

OGMHOCOCILRJHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(N1CC1)SC)C(=O)C

Origin of Product

United States

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